Colep

Description

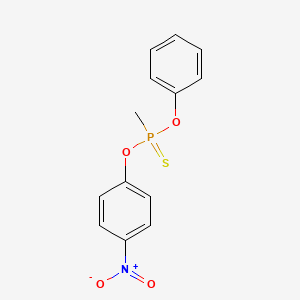

Structure

2D Structure

3D Structure

Properties

CAS No. |

2665-30-7 |

|---|---|

Molecular Formula |

C13H12NO4PS |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

methyl-(4-nitrophenoxy)-phenoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C13H12NO4PS/c1-19(20,17-12-5-3-2-4-6-12)18-13-9-7-11(8-10-13)14(15)16/h2-10H,1H3 |

InChI Key |

VCLYJTVFGQHHHD-UHFFFAOYSA-N |

SMILES |

CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

2665-30-7 |

physical_description |

Phosphonothioic acid, methyl-,o-(4-nitrophenyl) o-phenyl ester is a liquid. (EPA, 1998) |

Origin of Product |

United States |

Foundational & Exploratory

Forskolin: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpene isolated from the roots of the Indian coleus plant (Coleus forskohlii), is a widely utilized research tool and a constituent of certain traditional medicines. Its primary biochemical effect is the direct activation of most isoforms of the enzyme adenylyl cyclase (AC), leading to a rise in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This guide provides a detailed technical overview of Forskolin's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Adenylyl Cyclase Activation

Forskolin's principal mechanism of action is its ability to directly bind to and activate the catalytic subunit of most mammalian adenylyl cyclase isoforms.[1] This activation occurs independently of the G-protein-coupled receptors (GPCRs) that typically regulate AC activity. However, Forskolin's effect is significantly potentiated by the presence of an activated stimulatory G-protein alpha subunit (Gsα). This suggests a synergistic interaction between Forskolin and Gsα in the activation of adenylyl cyclase.

The binding of Forskolin to adenylyl cyclase induces a conformational change in the enzyme, enhancing its catalytic activity. This results in the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to a wide range of cellular responses.

Signaling Pathway of Forskolin Action

References

Unveiling the Ancient Wisdom: A Technical Guide to the Historical Use of Coleus forskohlii in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coleus forskohlii, also known as Plectranthus barbatus and referred to in Ayurvedic texts as 'Makandi' or 'Mayani', is a perennial herb belonging to the mint family, Lamiaceae.[1] For centuries, this plant has been a cornerstone of traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments.[2][3] The primary bioactive compound responsible for many of its therapeutic effects is a labdane diterpene called forskolin, which is found predominantly in the roots of the plant.[2][3] This technical guide provides an in-depth exploration of the historical and traditional uses of Coleus forskohlii, presenting quantitative data, traditional preparation methods, and a review of the scientific validation of its historical applications.

Traditional Medicinal Uses

Historically, the roots and sometimes the leaves of Coleus forskohlii were utilized for their medicinal properties.[2] Traditional uses spanned various physiological systems, reflecting the plant's diverse pharmacological activities.

Cardiovascular and Respiratory Ailments: In Ayurvedic medicine, Coleus forskohlii was traditionally used to treat conditions related to the heart and lungs. It was employed for managing high blood pressure (hypertension), chest pain (angina), and respiratory disorders like asthma.[2][4]

Digestive Health: The herb was also a common remedy for digestive complaints. Traditional practitioners used it to address abdominal colic, intestinal disorders, and to stimulate the secretion of digestive enzymes.[1][5]

Ocular and Skin Conditions: Historical records indicate its use in treating glaucoma, a condition characterized by increased intraocular pressure.[6] Furthermore, it was applied topically in the form of pastes or decoctions to manage skin conditions such as eczema and psoriasis.[4]

Other Traditional Applications: The ethnobotanical record of Coleus forskohlii also includes its use for insomnia, convulsions, and as an oral contraceptive.[2]

Quantitative Data on Traditional Preparations and Dosages

While historical texts often lack the precise quantitative data expected in modern pharmacology, ethnobotanical studies and contemporary Ayurvedic practice provide some insight into traditional dosages. It is important to note that these are based on the use of whole plant material, not standardized extracts.

| Preparation Type | Plant Part Used | Traditional Dosage | Indication (Traditional) |

| Powder (Churna) | Dried Root or Leaf | 1–3 grams per day, often mixed with water or honey | General wellness, digestive health |

| Fresh Juice (Swarasa) | Leaves | 5–10 mL, once or twice daily | Respiratory and digestive ailments |

| Decoction (Kwath) | Root | 5-10 grams of dried root boiled in water daily | Cardiovascular and respiratory conditions |

| Tincture | Root | 3-15 mL of a 1:3 tincture (25% alcohol) three times a day | General therapeutic use |

| Pickle | Root | As a condiment | General health and as a food preservative |

Modern standardized extracts are often dosed at 250 mg of a 10% forskolin extract taken twice daily, but this does not reflect historical usage.

Traditional Preparation Methods

Traditional preparations of Coleus forskohlii aimed to extract its therapeutic compounds using simple and accessible methods.

Coleus forskohlii Root Pickle: A Traditional Recipe

This traditional preparation was not only a method of preservation but also a way to incorporate the medicinal properties of the plant into the daily diet.

Ingredients:

-

Coleus forskohlii Root: 2 kg

-

Green chili: 250 g

-

Ginger (Adrak): 250 g

-

Lime juice: From 85-90 limes

-

Turmeric (Haldi): 2 teaspoons

-

Asafoetida (Hing): 4 teaspoons

-

Black pepper (crushed): 4 teaspoons

-

Mustard powder: 1 large bowl

-

Red chili powder: 12 teaspoons

-

Rock Salt: 4-5 teaspoons

-

Sugar: 4 teaspoons

-

Garlic (chopped): 1 large bowl

Method:

-

Thoroughly wash and chop the Coleus forskohlii roots, green chilies, ginger, and garlic.

-

Combine all the ingredients in a large, non-reactive bowl.

-

Mix thoroughly to ensure all the roots and other ingredients are evenly coated with the spices and lime juice.

-

Transfer the mixture to a sterile glass or ceramic jar.

-

Seal the jar and keep it in a cool, dark place for several days to allow the flavors to meld and the pickle to mature.

Scientific Validation and Experimental Protocols

The long-standing traditional use of Coleus forskohlii has prompted scientific investigation into its efficacy and mechanisms of action. The primary focus of this research has been on forskolin and its ability to activate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3]

Signaling Pathway of Forskolin-Induced cAMP Activation

The central mechanism of action for forskolin involves the direct activation of the enzyme adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.

References

- 1. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. interscience.org.uk [interscience.org.uk]

- 4. Emerging Role of cAMP/AMPK Signaling [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

Technical Guide to the Discovery, Isolation, and Characterization of Forskolin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Significance

Forskolin is a labdane diterpene first isolated from the roots of Coleus forskohlii (syn. Plectranthus barbatus), a plant indigenous to subtropical and temperate regions of India, Nepal, and Thailand.[1][2] Historically, Coleus forskohlii has been utilized in traditional Ayurvedic medicine for treating a variety of ailments, including cardiovascular and lung diseases, intestinal spasms, and insomnia.[1][3][4] The active compound, Forskolin (also known as coleonol), was identified as the primary constituent responsible for these therapeutic effects.[2]

Its significance in modern pharmacology and cell biology stems from its unique ability to directly activate adenylyl cyclase, an enzyme crucial for cellular signal transduction.[2][5][6] This activation leads to a rise in intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[2][6] This property makes Forskolin an invaluable tool in laboratory research for studying cAMP-dependent signaling pathways and a compound of interest for various therapeutic applications.[2]

Isolation and Purification of Forskolin

The primary source of Forskolin is the tuberous roots of the Coleus forskohlii plant.[1] The isolation process involves solvent extraction followed by chromatographic purification and crystallization to yield a high-purity compound.

Extraction

The initial step involves the extraction of Forskolin from dried and powdered root material. Various organic solvents have been effectively used for this purpose. Common methods include:

-

Soxhlet Extraction: Continuous percolation using solvents like toluene.[7]

-

Solvent Reflux/Stirring: Extraction with solvents such as toluene, chloroform, or acetonitrile at elevated temperatures or room temperature with continuous stirring.[4][8]

-

Three-Phase Partitioning (TPP): A method utilizing t-butanol and ammonium sulfate added to an aqueous slurry of the root material.[9]

Following extraction, the solvent is typically concentrated under reduced pressure to yield a crude extract.[8] This crude material is then processed to precipitate Forskolin, often by adding a non-polar solvent like n-hexane.[8][10]

Purification

The crude Forskolin precipitate undergoes further purification, primarily through column chromatography.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a column packed with silica gel (60-120 mesh) and eluted with a solvent system, typically a gradient of n-hexane and ethyl acetate.[8][10]

-

Activated Charcoal Column Chromatography: This technique uses activated charcoal as a reverse-phase adsorbent, which can simplify the elution of Forskolin with fewer impurities.[11]

After chromatography, the fractions containing Forskolin are pooled, concentrated, and the compound is purified further by crystallization, often using a mixture of solvents like ethyl acetate and n-hexane.[8]

Caption: General workflow for the isolation and purification of Forskolin.

Experimental Protocols

Protocol 1: Extraction and Isolation from C. forskohlii Roots

This protocol is a synthesis of methods described in the literature.[4][8][10][11]

-

Preparation: Dry the roots of Coleus forskohlii and grind them into a coarse powder (particle size 100–1000 µm).

-

Extraction: Extract 100 g of the powdered root material with toluene (3 x 500 mL) at 60°C for 2 hours for each extraction, with continuous stirring.[8]

-

Concentration: Filter the combined toluene extracts and concentrate the filtrate to approximately 15 mL under reduced pressure at 40°C.[8]

-

Precipitation: Add 150 mL of n-hexane slowly to the concentrated extract while stirring continuously. A brown solid precipitate of crude Forskolin will form.[8]

-

Collection: Filter the precipitate and dry it to yield crude Forskolin powder.

Protocol 2: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a chromatography column with silica gel (60-120 mesh) using n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the crude Forskolin powder from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Fraction Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) (see Protocol 4) to identify those containing Forskolin.

-

Final Steps: Combine the pure fractions, evaporate the solvent under reduced pressure, and crystallize the resulting solid from an ethyl acetate/n-hexane mixture to obtain pure Forskolin crystals.[8]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for quantifying Forskolin.[1][10]

-

Chromatographic System: Use a High-Performance Liquid Chromatographic system with a UV detector.

-

Column: ODS (Octadecyl silane) C18, 5 µm, 250 x 4.6 mm.[1]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50 v/v).[1]

-

Sample Preparation:

-

Injection: Inject 20 µL of the standard and sample solutions.

-

Quantification: Compare the peak area of the sample with that of the standard to determine the Forskolin content.

Protocol 4: Analysis by Thin Layer Chromatography (TLC)

-

Adsorbent: Pre-coated silica gel 60 F254 plates.[1]

-

Mobile Phase: Benzene:Ethyl Acetate (85:15 v/v).[1]

-

Sample Application: Spot the dissolved samples (in chloroform or acetonitrile) onto the TLC plate.

-

Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to run up the plate.

-

Detection: After drying the plate, spray with Anisaldehyde-Sulphuric acid reagent and heat to visualize the spots. Forskolin will appear as a distinct spot, and its Rf value can be compared to a standard.[1]

Quantitative Data

The yield and purity of isolated Forskolin can vary based on the plant material and the extraction/purification method employed.

Table 1: Forskolin Yield and Purity from C. forskohlii

| Source Material | Isolation Method | Yield (% w/w) | Purity (% w/w) | Reference |

|---|---|---|---|---|

| Roots | Charcoal Column Chromatography | 0.097% | 96.9% (by RP-HPLC) | [11] |

| Stem | Silica Gel Column Chromatography | 0.103% | Not specified | [4][8] |

| Roots | Selective Adsorption Ligand | Not specified | 98% | [12] |

| Roots | Organochlorine Solvent/Column | Not specified | up to 99.6% (by HPLC) |[10] |

Table 2: Summary of HPLC Analysis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS C18 (250 x 4.6 mm, 5µm) | [1][10] |

| Mobile Phase | Acetonitrile:Water (50:50 or 60:40) | [1][10] |

| Flow Rate | 1.0 - 1.6 mL/min | [1][10] |

| Detection Wavelength | 210 nm or 220 nm | [1][3][10] |

| Retention Time | ~6.8 - 6.9 min |[3][8] |

Table 3: Summary of TLC Analysis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Adsorbent | Pre-coated Silica Gel 60 F254 | [1] |

| Mobile Phase | Benzene:Ethyl Acetate (85:15) | [1] |

| Detection Reagent | Anisaldehyde-Sulphuric Acid | [1] |

| Rf Value | ~0.25 |[3] |

Mechanism of Action: Adenylyl Cyclase Activation

Forskolin's primary mechanism of action is the direct activation of the enzyme adenylyl cyclase (AC).[2][13][14] This activation is non-receptor-mediated and occurs through Forskolin's binding to the catalytic subunit of the enzyme.[15] Activation of AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger.[6] The resulting increase in intracellular cAMP levels modulates the activity of downstream effectors, most notably Protein Kinase A (PKA).[6] This pathway is fundamental to numerous cellular processes, including gene transcription, ion transport, and hormonal feedback control.[2][6] Forskolin can also potentiate the effects of G-protein coupled receptor (GPCR) agonists that stimulate AC, leading to a synergistic increase in cAMP levels.[13][14]

Caption: Forskolin signaling pathway via direct activation of adenylyl cyclase.

Physicochemical Characterization

Once purified, the identity and structure of Forskolin are confirmed using a suite of spectroscopic techniques. The data obtained are compared with established literature values.

-

Ultraviolet (UV) Spectroscopy: To determine the absorption maximum.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4][11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the complete chemical structure.[4][11]

References

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. Forskolin - Wikipedia [en.wikipedia.org]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Forskolin | Cell Signaling Technology [cellsignal.com]

- 7. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of forskolin from Coleus forskohlii roots using three phase partitioning | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. "Standardized Method For Extraction And Purificationof Forskolin From [quickcompany.in]

- 11. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Forskolin's Role in Cyclic AMP (cAMP) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpene isolated from the roots of the Coleus forskohlii plant, is a widely utilized research tool and a subject of interest in drug development due to its potent and direct activation of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][2][3] This guide provides a comprehensive overview of forskolin's mechanism of action, its differential effects on adenylyl cyclase isoforms, and detailed experimental protocols for studying its impact on cAMP signaling pathways.

Mechanism of Action: Direct Adenylyl Cyclase Activation

Forskolin's primary mechanism of action is the direct, reversible, and rapid activation of most isoforms of transmembrane adenylyl cyclase (tmACs).[1][2] Unlike receptor-mediated activation, which is dependent on G-proteins, forskolin binds directly to the catalytic subunit of adenylyl cyclase, leading to a conformational change that enhances its enzymatic activity.[1][4] This results in the conversion of adenosine triphosphate (ATP) to cAMP, thereby elevating intracellular cAMP levels.[5]

The interaction of forskolin with adenylyl cyclase is synergistic with the activation mediated by the stimulatory G-protein alpha subunit (Gαs). The presence of an activated Gαs protein significantly increases the affinity of adenylyl cyclase for forskolin. This potentiation is a key aspect of its utility in research, as it allows for the amplification of Gs-coupled receptor signaling.

The Cyclic AMP (cAMP) Signaling Pathway

The cAMP signaling cascade is a ubiquitous and crucial pathway involved in a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation.[6] The core components of this pathway are detailed below.

Signaling Pathway Diagram:

Caption: The cAMP signaling pathway, illustrating both receptor-mediated and direct activation of adenylyl cyclase by forskolin.

Quantitative Data on Forskolin's Activity

The potency and efficacy of forskolin can vary depending on the specific isoform of adenylyl cyclase and the cellular context. The following tables summarize key quantitative data from the literature.

Table 1: Potency (EC50) of Forskolin on Different Adenylyl Cyclase Isoforms

| Adenylyl Cyclase Isoform | EC50 (µM) | Cell/System | Reference |

| AC1 | ~1.0 | Sf9 insect cells | [3] |

| AC2 | >10 | Sf9 insect cells | [3] |

| AC5 | ~5.0 | Sf9 insect cells | [3] |

| Cardiac AC (predominantly AC5/6) | ~0.5 | Rat heart membranes | [7] |

| Brain AC | ~1.0 | Rat brain membranes |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Binding Affinity (Kd) of Forskolin for Adenylyl Cyclase

| Condition | Kd (µM) | Method | Reference |

| In the presence of Gαs | 0.1 | Equilibrium dialysis | [1] |

| In the absence of Gαs | ~40 | Equilibrium dialysis | [1] |

Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower Kd indicates a higher affinity.

Table 3: Comparative Activity of Forskolin Analogs on Adenylyl Cyclase Isoforms

| Compound | Relative Potency vs. Forskolin (AC V) | Relative Potency vs. Forskolin (AC II) | Relative Potency vs. Forskolin (AC III) | Reference |

| 6-[3-(dimethylamino)propionyl] forskolin (NKH477) | 1.87 ± 0.02 | 1.04 ± 0.02 | 0.89 ± 0.03 | [7] |

| 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) | 1.39 ± 0.02 | 0.66 ± 0.02 | 0.31 ± 0.02 | [7] |

| 1-deoxy-forskolin | Inverse agonist | Inverse agonist | Antagonist | [3] |

| 7-deacetyl-1,9-dideoxy-forskolin | Inverse agonist | Inverse agonist | Antagonist | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for studying the effects of forskolin on cAMP signaling. Below are representative methodologies for key assays.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Cell membranes or purified adenylyl cyclase

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, 0.1 mM IBMX (a phosphodiesterase inhibitor)

-

[α-³²P]ATP (specific activity ~10-30 Ci/mmol)

-

Forskolin stock solution (in DMSO)

-

ATP regenerating system (e.g., creatine phosphokinase and creatine phosphate)

-

Dowex 50 resin

-

Alumina columns

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP regenerating system, and the cell membrane preparation (typically 10-50 µg of protein).

-

Forskolin Treatment: Add forskolin at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Initiate Reaction: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure linear product formation.

-

Stop Reaction: Terminate the reaction by adding a stop solution containing 2% SDS, 40 mM ATP, and 1.4 mM cAMP, followed by boiling for 3 minutes.

-

Purification of [³²P]cAMP:

-

Apply the reaction mixture to a Dowex 50 column to remove unreacted [α-³²P]ATP.

-

Elute the cAMP-containing fraction with water and apply it to an alumina column.

-

Wash the alumina column with 100 mM imidazole buffer (pH 7.5).

-

Elute the purified [³²P]cAMP with 100 mM imidazole buffer.

-

-

Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³²P]cAMP produced (in pmol/min/mg protein) and plot the concentration-response curve to determine the EC50 of forskolin.

cAMP Immunoassay (Competitive ELISA)

This is a high-throughput method to quantify intracellular cAMP levels. It is based on the competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

Materials:

-

Cells cultured in appropriate plates (e.g., 96-well plates)

-

Forskolin stock solution

-

Cell lysis buffer

-

cAMP immunoassay kit (containing anti-cAMP antibody-coated plate, HRP-labeled cAMP, standards, wash buffer, and substrate)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

-

Add forskolin at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the kit.

-

Immunoassay:

-

Add the cell lysates and cAMP standards to the wells of the anti-cAMP antibody-coated plate.

-

Add the HRP-labeled cAMP conjugate to all wells.

-

Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).

-

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition and Incubation: Add the HRP substrate and incubate in the dark for 15-30 minutes to allow for color development.

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the absorbance values of the cAMP standards. Use the standard curve to determine the concentration of cAMP in the samples. The signal is inversely proportional to the amount of cAMP in the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of forskolin on intracellular cAMP levels.

Caption: A typical experimental workflow for measuring forskolin-stimulated cAMP production in cultured cells.

Conclusion

Forskolin remains an indispensable tool for researchers studying cAMP-mediated signal transduction. Its ability to directly and potently activate adenylyl cyclase allows for the precise manipulation of intracellular cAMP levels, facilitating the elucidation of downstream cellular events. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective use of forskolin in a research and drug development setting. A thorough understanding of its mechanism of action and the appropriate experimental design is crucial for obtaining reliable and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. content.abcam.com [content.abcam.com]

- 3. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of different gonadal states on the forskolin stimulated adenylate cyclase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Forskolin in Cell Biology: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is an indispensable tool in cell biology research.[1][2] Its primary and most valued characteristic is its ability to directly and potently activate most isoforms of the enzyme adenylyl cyclase (AC), leading to a rapid increase in intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[3][4] This direct activation, independent of G-protein coupled receptors (GPCRs), provides researchers with a reliable method to probe the myriad of cellular processes regulated by the cAMP signaling pathway. This guide provides an in-depth overview of Forskolin's mechanism of action, its core applications in basic research, quantitative data for experimental design, and detailed protocols for its use in a laboratory setting.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

Forskolin's utility stems from its unique ability to bind directly to the catalytic subunit of adenylyl cyclase, activating the enzyme and stimulating the conversion of adenosine triphosphate (ATP) to cAMP.[4][5] This elevation in cAMP triggers a downstream signaling cascade, most notably the activation of Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins and transcription factors, such as CREB (cAMP response element-binding protein), to control cellular mechanisms including gene transcription, ion transport, and protein phosphorylation.[1][2] Because it bypasses the need for GPCR stimulation of the Gs alpha subunit, Forskolin allows for the isolated study of cAMP-mediated events.[6]

Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP and activating PKA.

Key Research Applications

Universal Tool for Elevating cAMP

The most fundamental application of Forskolin is as a reliable pharmacological agent to artificially increase intracellular cAMP levels in a wide variety of cell types and tissues.[3][4] This allows researchers to investigate any cellular process suspected of being regulated by cAMP, from hormone feedback control to neurotransmitter release.[3][7]

Elucidating G-Protein Coupled Receptor (GPCR) Signaling

Forskolin is crucial for studying GPCRs, particularly those that couple to the inhibitory G-protein (Gi). Gi-coupled receptors function by inhibiting adenylyl cyclase, thereby decreasing cAMP levels. To measure this inhibition, researchers first stimulate cells with Forskolin to generate a high, stable baseline of cAMP.[8][9] The addition of a Gi-coupled receptor agonist will then cause a measurable decrease in this Forskolin-induced cAMP accumulation, allowing for quantification of the agonist's inhibitory effect.[10] Conversely, low concentrations of Forskolin (e.g., 1 µM) can be used to augment the cAMP response to Gs-coupled receptor agonists, making it a useful tool for sensitizing assays.[5]

Neuroscience Research

In neuroscience, Forskolin is used to study synaptic plasticity, neuronal differentiation, and excitability.

-

Neuronal Differentiation: It can potentiate the neuronal differentiation of neural progenitor cells and enable the transdifferentiation of fibroblasts into neurons when used in combination with other small molecules.[11]

-

Synaptic Transmission: Forskolin has been shown to enhance synaptic efficacy and induce a form of chemical long-term potentiation (LTP) in the hippocampus, making it a tool for studying the molecular basis of learning and memory.[7]

-

Neuronal Excitability: By elevating cAMP, Forskolin can modulate ion channel activity and enhance neuronal excitability. In studies on induced-neuronal (iN) cells from Neurofibromatosis type 1 (NF1) patients, a 10 μM concentration of Forskolin was shown to rapidly enhance neuron-like morphological changes.

Stem Cell Biology

Forskolin is a component of various chemical cocktails used in stem cell research.

-

Cellular Reprogramming: It is used in combination with other compounds to enable the chemical reprogramming of somatic cells, like mouse embryonic fibroblasts, into induced pluripotent stem cells (iPSCs) without genetic factors.[11]

-

Maintaining Pluripotency: It is part of small molecule combinations used to convert human embryonic stem (ES) cells into a "naïve" or ground state, similar to mouse ES cells.[11]

Quantitative Data for Experimental Design

Quantitative parameters are critical for designing effective experiments. The following tables summarize key properties and effective concentrations of Forskolin cited in the literature.

Table 1: Physicochemical Properties and Storage

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₂H₃₄O₇ | [11] |

| Purity | ≥ 98% | [11] |

| Solubility | 10 mg/ml in DMSO, 4 mg/ml in EtOH | [1] |

| Storage | Store lyophilized or in solution at -20°C, desiccated and protected from light. | [1] |

| Stability | Lyophilized form is stable for 24 months. Once in solution, use within 3 months. |[1] |

Table 2: Effective Concentrations in Cell Biology Research

| Application | Cell/Tissue Type | Effective Concentration | Effect | Source |

|---|---|---|---|---|

| Adenylyl Cyclase Activation | General | IC₅₀ = 41 nM | Half-maximal inhibitory concentration for direct AC activation. | [11] |

| Adenylyl Cyclase Activation | Rat Cerebral Cortical Membranes | EC₅₀ = 5-10 µM | Half-maximal effective concentration for AC activation. | [5] |

| cAMP Elevation | Rat Cerebral Cortical Slices | EC₅₀ = 25 µM | Half-maximal effective concentration for cAMP elevation. | [5] |

| Synergistic Activation | Brain Slices | 1 µM | Augments cAMP response to various neurotransmitters. | [5] |

| Neuronal Excitability | Guinea Pig Cardiac Neurons | 5–10 µM | Increases neuronal excitability. | [6] |

| Morphological Change | NF1 Patient-derived iN cells | 10 µM | Enhances neuron-like morphology. | [12] |

| GLUT4 Promoter Regulation | 3T3-L1 Adipocytes | 25 µM | Increased intracellular cAMP levels. | [13] |

| Gi-Coupled Receptor Assay | GPR156-expressing cells | 0.5 µM | Induces cAMP production to measure constitutive inhibition. |[10] |

Key Experimental Protocols

Protocol: General Treatment of Cultured Cells with Forskolin

This protocol outlines a general procedure for treating adherent cells in culture with Forskolin to study its effects on a downstream process.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Forskolin (e.g., 10-50 mM) in a suitable solvent like DMSO.[1] Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[1]

-

On the day of the experiment, thaw an aliquot and dilute it to the desired final working concentration in pre-warmed, serum-free cell culture medium. Note: Perform a solvent control by adding an equivalent volume of DMSO (or the chosen solvent) to control cells.

-

-

Cell Culture and Treatment:

-

Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-90%).

-

Gently aspirate the existing culture medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual serum, which can interfere with signaling pathways.

-

Add the medium containing the final concentration of Forskolin (or solvent control) to the cells.

-

Incubate the cells for the desired time period (ranging from minutes to hours, depending on the endpoint) at 37°C in a humidified CO₂ incubator. For example, a 20-minute treatment was sufficient to see morphological changes in iN cells.[12]

-

-

Endpoint Analysis:

-

Following incubation, proceed with the desired downstream analysis. This may include:

-

Protocol: Workflow for Measuring Intracellular cAMP Levels

This protocol describes a conceptual workflow for a common application: measuring changes in intracellular cAMP using a competitive immunoassay format (e.g., HTRF, ELISA).

Caption: A typical experimental workflow for measuring intracellular cAMP levels.

-

Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight to allow for adherence.

-

Compound Addition:

-

For Gs-coupled receptor studies , add the agonist of interest.

-

For Gi-coupled receptor studies , add the inhibitory agonist before or concurrently with Forskolin.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.[14]

-

-

Forskolin Stimulation: Add Forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. A typical incubation time is 30 minutes at room temperature.[15]

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the specific cAMP assay kit. This step releases the intracellular cAMP into the lysate.

-

cAMP Detection: Perform the detection step according to the kit manufacturer's instructions. In a competitive immunoassay, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.[15]

-

Signal Reading: Read the plate on a compatible instrument (e.g., HTRF-compatible reader, spectrophotometer). The signal generated is typically inversely proportional to the amount of cAMP in the cell lysate.[15]

-

Data Analysis: Quantify the cAMP concentration in each sample by comparing the signal to a standard curve generated with known amounts of cAMP.

Conclusion

Forskolin remains a cornerstone reagent in cell biology due to its direct, potent, and reversible activation of adenylyl cyclase.[5] Its ability to reliably manipulate intracellular cAMP levels allows researchers to dissect the complex roles of this second messenger in virtually every aspect of cellular physiology. From defining GPCR signaling pathways to driving cellular differentiation and reprogramming, Forskolin provides a level of experimental control that continues to advance our understanding of fundamental biological processes.

References

- 1. Forskolin | Cell Signaling Technology [cellsignal.com]

- 2. Forskolin, an Adenylcyclase/cAMP/CREB Signaling Activator Restoring Myelin-Associated Oligodendrocyte Destruction in Experimental Ethidium Bromide Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forskolin - Wikipedia [en.wikipedia.org]

- 4. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recruitment of endosomal signaling mediates the forskolin modulation of guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. stemcell.com [stemcell.com]

- 12. Forskolin rapidly enhances neuron‐like morphological change of directly induced‐neuronal cells from neurofibromatosis type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Chemical Architecture of Forskolin: A Technical Guide for Researchers

An In-depth Analysis of the Structure, Function, and Experimental Investigation of a Potent Adenylyl Cyclase Activator.

Introduction

Forskolin, a labdane diterpene isolated from the roots of the Indian coleus plant (Coleus forskohlii), has emerged as an indispensable tool in cellular biology and drug discovery.[1] Its unique ability to directly activate adenylyl cyclase, a key enzyme in cellular signaling, has made it a cornerstone for investigating cyclic AMP (cAMP) mediated pathways. This technical guide provides a comprehensive overview of the chemical structure of Forskolin, its physicochemical properties, its mechanism of action, and detailed protocols for its experimental application.

Chemical Structure and Physicochemical Properties

Forskolin possesses a complex tricyclic structure characterized by a labdane diterpene core. Its systematic IUPAC name is [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate.[1] The molecule features a tetrahydropyran-derived heterocyclic ring and is adorned with several key functional groups that are crucial for its biological activity.

Core Structure and Functional Groups

The foundational structure of Forskolin is a labdane diterpenoid skeleton. Attached to this core are several functional groups that dictate its chemical properties and biological interactions:

-

Hydroxyl Groups (-OH): Three hydroxyl groups are present, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Acetyl Group (-OCOCH3): An acetate ester at the C-5 position is a notable feature.

-

Vinyl Group (-CH=CH2): An ethenyl group is located at the C-3 position.

-

Carbonyl Group (C=O): A ketone group is part of the cyclic structure.

-

Ether Linkage: A tetrahydropyran ring is formed through an ether linkage.

Physicochemical Data

A summary of the key physicochemical properties of Forskolin is presented in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference |

| Molecular Formula | C22H34O7 | [1] |

| Molecular Weight | 410.5 g/mol | [1] |

| IUPAC Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | [1] |

| CAS Number | 66575-29-9 | [1] |

| Melting Point | 230-232 °C | |

| Solubility | Soluble in DMSO (≥30 mg/mL) and Ethanol (≥15 mg/mL). Sparingly soluble in water. | |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: The Adenylyl Cyclase-cAMP Signaling Pathway

Forskolin's primary pharmacological effect is the direct activation of adenylyl cyclase (AC), an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This action bypasses the need for G-protein-coupled receptor (GPCR) stimulation, making Forskolin a powerful tool for studying downstream cAMP signaling events.

The Signaling Cascade

The activation of adenylyl cyclase by Forskolin initiates a well-defined signaling cascade:

-

Adenylyl Cyclase Activation: Forskolin binds to a specific site on the catalytic subunit of most adenylyl cyclase isoforms (with the exception of AC9), leading to a conformational change that enhances its enzymatic activity.

-

cAMP Production: Activated adenylyl cyclase rapidly converts ATP into cAMP, leading to a significant increase in intracellular cAMP concentration.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This dissociation activates the PKA catalytic subunits.

-

Downstream Phosphorylation: Activated PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and leading to a wide range of cellular responses. A key target is the transcription factor CREB (cAMP response element-binding protein).

Experimental Protocols

The following are detailed methodologies for key experiments involving Forskolin to study adenylyl cyclase activity and intracellular cAMP levels.

Adenylyl Cyclase Activity Assay (Terbium Norfloxacin Assay)

This assay measures the enzymatic activity of adenylyl cyclase by detecting the product, cAMP, through a fluorescence-based method.

Materials:

-

HEK293T cells overexpressing the adenylyl cyclase isoform of interest

-

Cell lysis buffer (20 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Bradford reagent for protein quantification

-

Assay buffer components: 1 mM ATP, 0.25 mM Terbium (III) chloride, 0.05 mM Norfloxacin, 10 mM MgCl₂, 20 µM CaCl₂, 20 mM Tris-HCl, 1% Bovine Serum Albumin (BSA)

-

Forskolin stock solution (in DMSO)

-

96-well black microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Cell Culture and Lysis: Culture HEK293T cells expressing the target adenylyl cyclase isoform to confluency. Harvest and lyse the cells in cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using the Bradford assay. Adjust the lysate concentration to 5 µg/µL with lysis buffer.

-

Assay Preparation: Prepare the complete assay buffer containing ATP, Terbium, Norfloxacin, MgCl₂, CaCl₂, Tris-HCl, and BSA.

-

Reaction Setup: In a 96-well black microplate, add 50 µL of the cell lysate to each well.

-

Initiation of Reaction: To initiate the enzymatic reaction, add 50 µL of the complete assay buffer to each well. For stimulated conditions, the assay buffer should also contain the desired final concentration of Forskolin (e.g., 10 µM). For basal activity, add assay buffer with the corresponding DMSO concentration as a vehicle control.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the Terbium-Norfloxacin-cAMP complex.

-

Data Analysis: Calculate the adenylyl cyclase activity as the rate of cAMP production (increase in fluorescence over time) and normalize to the protein concentration.

Intracellular cAMP Measurement (GloSensor™ cAMP Assay)

This is a live-cell, bioluminescence-based assay that provides real-time measurement of intracellular cAMP dynamics.

Materials:

-

Cells of interest (e.g., HEK293)

-

pGloSensor™-22F cAMP Plasmid

-

Transfection reagent

-

CO₂-independent medium

-

GloSensor™ cAMP Reagent

-

Forskolin stock solution (in DMSO)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well white, opaque plate. Transfect the cells with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol and incubate for 24-48 hours.

-

Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent in CO₂-independent medium. Remove the culture medium from the cells and add the reagent-containing medium. Incubate at room temperature for 2 hours to allow for cell equilibration with the reagent.

-

Basal Luminescence Reading: Measure the basal luminescence of each well using a luminometer.

-

Cell Stimulation: Add Forskolin (or other test compounds) at the desired concentrations to the wells.

-

Kinetic Luminescence Measurement: Immediately begin measuring the luminescence kinetically over a desired time course (e.g., every 1-2 minutes for 30-60 minutes).

-

Data Analysis: Normalize the kinetic data to the basal luminescence reading for each well to determine the fold change in cAMP levels.

References

A Technical Guide to the Natural Sources and Biosynthesis of Forskolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpenoid of significant pharmacological interest, is renowned for its ability to directly activate adenylyl cyclase, thereby elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This unique mechanism of action has propelled its use in treating conditions like glaucoma and heart failure and as a valuable tool in cell biology research.[1][2] This technical guide provides an in-depth exploration of the natural origins of forskolin and the intricate biosynthetic pathway responsible for its production. It consolidates quantitative data on forskolin content from its primary natural source, details experimental protocols for its extraction, purification, and analysis, and presents visual representations of its biosynthesis and signaling pathway to facilitate a comprehensive understanding for research and development applications.

Natural Sources of Forskolin

The exclusive known natural source of forskolin is the root of the perennial herb Coleus forskohlii (synonym Plectranthus barbatus), a member of the Lamiaceae (mint) family indigenous to India and Southeast Asia.[1][2] Forskolin accumulation is specifically localized within the root cork of the plant.[1][2]

Quantitative Analysis of Forskolin Content

The concentration of forskolin in raw Coleus forskohlii root material is typically low, necessitating the use of standardized extracts for most commercial and research purposes.[3] The forskolin content can vary based on the specific plant variety, cultivation conditions, and the part of the root analyzed. Commercial extracts are available in various potencies.[3]

| Material | Forskolin Content (% w/w) | Reference(s) |

| Crude Coleus forskohlii Root | 0.2% to 0.3% | [3] |

| Standardized Extract 1 | 10% | [3] |

| Standardized Extract 2 | 18% | [3] |

| Standardized Extract 3 | 20% | [3] |

| Purified Extract | up to 30% | [4] |

| Highly Purified Forskolin | up to 98% | [5] |

Biosynthesis of Forskolin

The biosynthesis of forskolin is a complex multi-step process involving enzymes from the terpene synthase, cytochrome P450, and acetyltransferase families. The pathway originates from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP).

The Forskolin Biosynthetic Pathway

The initial committed step in forskolin biosynthesis is the cyclization of GGPP to 13R-manoyl oxide, the diterpene scaffold of forskolin.[1][2] This reaction is catalyzed by a pair of diterpene synthases, CfTPS2 and CfTPS3, which are predominantly expressed in the root cork of C. forskohlii.[1] Subsequently, a cascade of oxidation and acetylation reactions, primarily mediated by cytochrome P450 enzymes (CYPs) and acetyltransferases, converts 13R-manoyl oxide into forskolin.[1][2] Key enzymes in the downstream pathway include several members of the CYP76AH subfamily.[1] A minimal set of three P450s and one acetyltransferase has been shown to be sufficient for the conversion of 13R-manoyl oxide to forskolin.[1][2]

Signaling Pathway of Forskolin

Forskolin's primary pharmacological action is the direct activation of the enzyme adenylyl cyclase.[6] This activation leads to a subsequent increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels, in turn, activate protein kinase A (PKA) and other cAMP-regulated proteins, leading to a wide range of downstream cellular responses, including regulation of gene expression, metabolism, and ion channel activity.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of forskolin, as well as a protocol for the functional characterization of biosynthetic genes.

Extraction of Forskolin from Coleus forskohlii Roots

This protocol describes a standard Soxhlet extraction method.

Materials:

-

Dried and powdered roots of Coleus forskohlii

-

Toluene (or another suitable solvent like methanol or ethanol)[7][8]

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Weigh a desired amount of dried, powdered C. forskohlii root material.

-

Place the powdered root material into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with toluene to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and place the distilling flask on the heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the siphon arm becomes colorless.

-

Once the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and collect the solvent containing the extracted forskolin from the distilling flask.

-

Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude forskolin extract.

Purification of Forskolin by Column Chromatography

This protocol outlines the purification of crude forskolin extract using column chromatography.

Materials:

-

Crude forskolin extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column with a stopcock

-

Cotton wool

-

Sand

-

Eluting solvents: a gradient of n-hexane and ethyl acetate

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber for fraction analysis

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the column.

-

Add a thin layer of sand over the cotton wool.

-

Prepare a slurry of silica gel in n-hexane and carefully pour it into the column.

-

Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Add another layer of sand on top of the silica gel.

-

Wash the column with n-hexane until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude forskolin extract in a minimal amount of the initial eluting solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Collect the eluate in fractions of a specific volume.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light or by using an appropriate staining reagent.

-

Pool the fractions containing pure forskolin.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified forskolin.

-

Quantitative Analysis of Forskolin by HPLC

This protocol provides a general method for the quantification of forskolin using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of forskolin standard of known concentration in a suitable solvent like acetonitrile. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh the extract or plant material, and extract with acetonitrile using sonication.[9][10][11] Filter the extract through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions of different concentrations into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to forskolin.

-

Quantification: Determine the concentration of forskolin in the sample by interpolating its peak area on the calibration curve.

Functional Gene Analysis via Transient Expression in Nicotiana benthamiana

This protocol is used to functionally characterize candidate genes involved in the forskolin biosynthetic pathway.

Materials:

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vectors containing the gene(s) of interest

-

Infiltration medium (e.g., MES buffer, MgCl₂, acetosyringone)

-

Syringes (without needles)

Procedure:

-

Transformation of Agrobacterium: Introduce the expression vectors carrying the candidate biosynthetic genes into A. tumefaciens via electroporation or heat shock.

-

Preparation of Agrobacterium Culture:

-

Grow a starter culture of the transformed A. tumefaciens in selective LB medium overnight.

-

Inoculate a larger volume of selective LB medium with the starter culture and grow until the OD₆₀₀ reaches a desired value (e.g., 0.6-0.8).

-

Pellet the bacterial cells by centrifugation and resuspend them in the infiltration medium to a final OD₆₀₀ of approximately 1.0.

-

Incubate the bacterial suspension at room temperature for 2-4 hours before infiltration.

-

-

Agroinfiltration:

-

Infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.

-

For co-expression of multiple genes, mix the respective Agrobacterium cultures before infiltration.

-

-

Incubation and Metabolite Extraction:

-

Incubate the infiltrated plants for 4-6 days under controlled growth conditions.

-

Harvest the infiltrated leaf tissue and freeze-dry or flash-freeze in liquid nitrogen.

-

Extract the metabolites from the harvested tissue using a suitable solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis: Analyze the extract for the presence of expected biosynthetic intermediates or final products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the function of the expressed gene(s).

Conclusion

This guide has provided a detailed overview of the natural sources and biosynthesis of forskolin, tailored for professionals in research and drug development. The quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic and signaling pathways offer a robust resource for further investigation and application of this pharmacologically important diterpenoid. The elucidation of the complete biosynthetic pathway opens avenues for metabolic engineering and heterologous production of forskolin, potentially providing a sustainable alternative to its extraction from Coleus forskohlii.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.wur.nl [research.wur.nl]

- 4. Extraction of forskolin from Coleus forskohlii roots using three phase partitioning | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103588745A - Method for extracting and separating forskolin in coleus forskohlii - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

Forskolin: A Technical Primer on its Therapeutic Mechanisms and Preliminary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpene isolated from the roots of the Coleus forskohlii plant, has emerged as a significant tool in cellular biology research and a compound of interest for its therapeutic potential. Its primary mechanism of action involves the direct activation of adenylyl cyclase, a key enzyme in cellular signaling, leading to a subsequent increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This whitepaper provides a comprehensive technical overview of the preliminary studies on Forskolin's therapeutic potential, with a focus on its core mechanism, experimental validation, and early clinical findings in various pathological conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathway are presented to serve as a resource for the scientific community.

Introduction

Forskolin has a long history of use in traditional medicine, and modern scientific investigation has elucidated its direct and potent activation of adenylyl cyclase.[1][2] This action bypasses the need for G-protein-coupled receptor (GPCR) stimulation, making it a unique tool for studying cAMP-mediated signaling pathways. The elevation of intracellular cAMP triggers a cascade of downstream events, influencing a wide array of physiological processes. Preliminary research has explored the therapeutic utility of Forskolin in conditions such as obesity, glaucoma, asthma, and cardiovascular diseases. This document aims to consolidate the foundational scientific data and methodologies from these initial investigations.

Core Mechanism of Action: Adenylyl Cyclase Activation

Forskolin's principal molecular target is the enzyme adenylyl cyclase (AC). It binds directly to the catalytic subunit of most AC isoforms (with the exception of AC9), leading to their activation and the subsequent conversion of adenosine triphosphate (ATP) to cAMP.[1][2] This elevation in the second messenger cAMP activates protein kinase A (PKA) and other cAMP-effector proteins, which in turn phosphorylate various downstream targets, modulating gene expression and cellular function.

Quantitative Data from Pre-clinical and Clinical Studies

The following tables summarize quantitative findings from various studies investigating the effects of Forskolin.

Table 1: In Vitro Efficacy of Forskolin

| Cell Line | Parameter Measured | Forskolin Concentration | Result | Reference |

| PC12 | cAMP levels | 0.01 µM | ~2.3-fold increase | |

| PC12 | cAMP levels | 0.1 µM | ~32.3-fold increase | |

| PC12 | cAMP levels | 1.0 µM | ~81.2-fold increase | |

| PC12 | cAMP levels | 10 µM | ~90.6-fold increase | |

| CHO-OPRD1 | cAMP accumulation | 3x final concentration | Used for stimulation | [3] |

| HEK293T (AC6 WT) | AC Activity | 10 µM | Significant increase | [4] |

Table 2: Clinical Studies on Weight Management

| Study Population | Dosage | Duration | Key Findings | Reference |

| Overweight/Obese Men | 250 mg of 10% Forskolin extract, twice daily | 12 weeks | Significant decrease in body fat percentage and fat mass; Increase in lean body mass and free testosterone. | |

| Overweight Women | 250 mg of 10% Forskolin extract, twice daily | 12 weeks | Mitigated gains in body mass; no significant change in fat mass. | |

| Overweight/Obese Subjects | 250 mg of C. forskohlii extract, twice daily | 12 weeks | Significant reductions in waist and hip circumference; Improved insulin concentration and resistance. |

Table 3: Clinical Studies on Glaucoma

| Study Population | Formulation | Duration | Key Findings | Reference |

| Open-angle glaucoma patients | 1% Forskolin eye drops | 4 weeks | Mean reduction in IOP of 4.5 mmHg (right eye) and 5.4 mmHg (left eye).[5] | [5] |

| Open-angle glaucoma patients | Oral supplement with Forskolin and Rutin | Not specified | Improved IOP control and modest IOP reduction.[6] | [6] |

Table 4: Clinical Studies on Asthma

| Study Population | Dosage | Duration | Key Findings | Reference |

| Mild to moderate persistent asthma | 10 mg/day orally | 6 months | Significantly fewer asthma attacks compared to sodium cromoglycate (40% vs. 85%).[7] | [7] |

| Mild to moderate persistent asthma | 10 mg/day orally | 2 months | No significant improvement in lung function parameters compared to beclomethasone.[8] | [8] |

Detailed Experimental Protocols

Adenylyl Cyclase Activity Assay

This protocol is adapted from a study on adenylyl cyclase isoform 6.[4]

Objective: To measure the enzymatic activity of adenylyl cyclase in cell lysates in response to Forskolin.

Materials:

-

HEK293T cells (or other cell line of interest)

-

Lysis buffer (20 mM Tris buffer pH 7.4 with protease inhibitors)

-

Bradford protein assay reagent

-

96-well black plates

-

Assay mix: 1 mM ATP, 0.25 mM Terbium-III, 0.05 mM Norfloxacin, 10 mM MgCl₂, 20 µM CaCl₂, 20 mM Tris-HCl, and 1% bovine serum albumin

-

Forskolin solution (e.g., 10 µM)

-

Plate reader capable of measuring luminescence

Procedure:

-

Culture cells to desired confluency.

-

Lyse cells in lysis buffer.

-

Determine the protein concentration of the cell lysates using the Bradford method and adjust to a standard concentration (e.g., 5 µg/µL).

-

In a 96-well black plate, add 50 µL of cell lysate to wells containing the assay mix.

-

Add Forskolin solution to the treatment wells.

-

Incubate the plate at 37 °C.

-

Measure the loss of luminescence over time using a plate reader. The decrease in luminescence corresponds to the consumption of ATP by adenylyl cyclase.

Intracellular cAMP Accumulation Assay

This protocol is a general representation based on common methodologies.[3]

Objective: To quantify the intracellular levels of cAMP in response to Forskolin stimulation.

Materials:

-

CHO-OPRD1 cells (or other suitable cell line)

-

Assay buffer (e.g., HBSS with 25 mM HEPES and 0.05% BSA)

-

Forskolin solution

-

cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit)

-

1536-well white solid plates

-

Acoustic dispenser (optional)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Harvest and resuspend cells in assay buffer to a density of 1x10⁶ cells/mL.

-

Dispense Forskolin solution into the wells of a 1536-well plate.

-

Add 1 µL of the cell suspension (1,000 cells/well) to each well.

-

Incubate the plate at room temperature for 45 minutes.

-

Terminate the reaction and lyse the cells by adding the detection reagents from the cAMP kit (e.g., Eu-cryptate-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody in lysis buffer).

-

Incubate for 1 hour at room temperature.

-

Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., excitation at 337 nm, emission at 615 nm and 665 nm).

-

Calculate cAMP concentrations based on a standard curve.

Pharmacokinetics

While comprehensive pharmacokinetic data for Forskolin in humans is limited, studies on its water-soluble derivative, colforsin daropate, provide some insights. In patients undergoing coronary artery bypass grafting, colforsin daropate exhibited a three-compartment model pharmacokinetic profile with a distribution half-life of 3.9 ± 1.1 min, a metabolic half-life of 1.9 ± 0.7 h, and a long elimination half-life of 95.3 ± 15.2 h. The central compartment volume was 591.0 ± 42.8 ml/kg, and the volume of distribution was 2689.2 ± 450.6 ml/kg. Elimination clearance was 27.7 ± 14.7 ml/kg/min. An effective plasma concentration for inotropic and vasodilatory effects was determined to be 5-10 ng/ml.

Discussion and Future Directions

The preliminary studies on Forskolin highlight its potential as a therapeutic agent across a spectrum of diseases, primarily through its robust activation of the adenylyl cyclase-cAMP signaling pathway. The in vitro data consistently demonstrate a dose-dependent increase in intracellular cAMP, which underpins its physiological effects.

Clinical investigations into weight management have yielded mixed but promising results. While some studies show significant reductions in body fat and increases in lean body mass, others indicate a more modest effect of mitigating weight gain. These discrepancies may be attributable to differences in study design, patient populations, and adherence to adjunctive lifestyle modifications.

In ophthalmology, topical application of Forskolin has shown a consistent and significant reduction in intraocular pressure, suggesting its utility in the management of glaucoma. Similarly, in respiratory medicine, oral Forskolin has demonstrated efficacy in reducing the frequency of asthma attacks, although its impact on baseline lung function requires further investigation.

The cardiovascular effects of Forskolin, particularly its vasodilatory and inotropic properties, have been explored in preclinical and limited clinical settings. Its receptor-independent mechanism of action may offer an advantage in conditions where beta-adrenergic receptor function is compromised.

For drug development professionals, the key challenge lies in optimizing the delivery and bioavailability of Forskolin to target tissues while minimizing systemic side effects. The development of derivatives like colforsin daropate represents a step in this direction. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of Forskolin and its analogs for specific indications. Further elucidation of its effects on different adenylyl cyclase isoforms could also pave the way for more targeted therapeutic interventions.

Conclusion

Forskolin remains a valuable pharmacological tool for the in vitro and in vivo study of cAMP-dependent signaling. The existing body of preliminary research provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the core mechanism, quantitative data, and experimental methodologies to aid researchers and drug development professionals in advancing our understanding and application of this multifaceted natural compound.

References

- 1. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of forskolin stimulated cAMP accumulation assays [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy and safety of 1% forskolin eye drops in open angle glaucoma – An open label study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenging glaucoma with emerging therapies: an overview of advancements against the silent thief of sight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forskolin versus sodium cromoglycate for prevention of asthma attacks: a single-blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forskolin compared with beclomethasone for prevention of asthma attacks: a single-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Forskolin: An In-Depth Technical Guide for Studying G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, has established itself as an indispensable tool in the study of G-protein coupled receptors (GPCRs). Its unique ability to directly and reversibly activate most isoforms of adenylyl cyclase (AC) allows for the precise manipulation and investigation of the cyclic AMP (cAMP) second messenger pathway, a critical signaling cascade for a vast number of GPCRs. This technical guide provides an in-depth overview of the application of forskolin in GPCR research, including its mechanism of action, detailed experimental protocols, and quantitative data to aid in experimental design and data interpretation. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage forskolin as a robust tool to elucidate GPCR function.

Introduction: The Central Role of Forskolin in GPCR Signaling Research

GPCRs represent the largest and most diverse group of membrane receptors in eukaryotes, playing pivotal roles in virtually every physiological process. Their function is intimately linked to the activation of intracellular signaling cascades, among which the adenylyl cyclase/cAMP pathway is one of the most prominent. Forskolin's utility stems from its direct activation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1] This direct activation provides a powerful means to:

-

Study Gs-coupled GPCRs: Forskolin can potentiate the cAMP signal generated by the activation of Gs-coupled receptors, which naturally stimulate adenylyl cyclase. This synergistic effect is valuable for amplifying signals and studying agonists, antagonists, and modulators of these receptors.

-

Investigate Gi-coupled GPCRs: By artificially raising intracellular cAMP levels with forskolin, the inhibitory effect of Gi-coupled GPCRs on adenylyl cyclase can be readily measured as a decrease in cAMP concentration.[2][3][4] This provides a robust method for characterizing agonists and antagonists of this receptor class.

-

Elucidate Downstream cAMP-mediated Events: By elevating cAMP levels independently of a GPCR, forskolin allows for the specific investigation of downstream effectors of cAMP, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

Mechanism of Action: Direct Adenylyl Cyclase Activation

Forskolin bypasses the G-protein activation step and binds directly to the catalytic subunit of most adenylyl cyclase isoforms (AC-I through AC-VIII), with AC-IX being a notable exception.[3] This interaction allosterically activates the enzyme, leading to a rapid and substantial increase in intracellular cAMP levels. The activation is reversible, allowing for dynamic studies of cAMP signaling.

dot

Caption: Forskolin's direct activation of adenylyl cyclase.

Quantitative Data: Forskolin Potency and Efficacy

The potency and efficacy of forskolin can vary depending on the adenylyl cyclase isoform, cell type, and experimental conditions. The following tables summarize key quantitative data for forskolin.

Table 1: Potency of Forskolin on Adenylyl Cyclase

| Parameter | Value | Target | Reference |

| IC50 | 41 nM | Adenylyl Cyclase | [1] |

| EC50 | 0.5 µM | Type I Adenylyl Cyclase | [1] |

Table 2: Forskolin Concentration Effects in Cellular Assays

| Cell Line | Forskolin Concentration | Effect | Reference |

| Kit 225 and MT-2 (Human T-cell lines) | ~5 µM (IC50) | Inhibition of proliferation | [1] |

| Kit 225 and MT-2 (Human T-cell lines) | 10-100 µM | 5- to 20-fold increase in intracellular cAMP | [1] |

| CHO-5-HT1A cells | 2.1 µM (EC50) | Stimulation of cAMP production | [5] |

| Intact Tracheal Muscle | 1 µmol/L | Significant increase in cAMP levels | [6] |

| CHO-LTBR cells | 0.5 mM | Induction of adenylyl cyclase activity | [7] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for common assays utilizing forskolin.

cAMP Accumulation Assay for Gi-Coupled GPCRs

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by a Gi-coupled receptor agonist.

Materials:

-

Cells expressing the Gi-coupled GPCR of interest (e.g., CHO-OPRD1, N2A-D2R).[8][9]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES and 0.05% BSA.[9]

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM.[8]

-

Forskolin solution.

-

GPCR agonist of interest.

-

cAMP detection kit (e.g., LANCE Ultra cAMP kit from PerkinElmer, AlphaScreen cAMP assay kit).[5][8]

-

Plate reader capable of detecting the signal from the chosen cAMP kit (e.g., TR-FRET or luminescence).

Procedure:

-

Cell Preparation: Harvest and resuspend cells in assay buffer to a concentration of 1x10^6 cells/mL.[9]

-

Compound Plating: Add increasing concentrations of the Gi-coupled receptor agonist to the wells of the assay plate.

-

Cell Seeding: Dispense cells into each well (e.g., 1,000 cells/well for a 1536-well plate).[9]

-